3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine
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Description
3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Metal-free Coupling of Saturated Heterocyclic Sulfonylhydrazones
The metal-free coupling of saturated heterocyclic sulfonylhydrazones, including azetidines, with boronic acids is an area of significant interest, especially for the pharmaceutical industry. This method allows for a simple two-step synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks from their parent ketones. It highlights the importance of azetidines, such as 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine, in creating complex molecular structures without the need for metal catalysts, which can be advantageous in terms of cost, environmental impact, and compatibility with various functional groups (Allwood et al., 2014).
Gold(I)-Catalyzed Cascade Synthesis of Pyrroles
In a distinct application, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, which are related to the structure of interest, have been utilized in a gold(I)-catalyzed cascade reaction. This process facilitates the synthesis of 2,5-disubstituted pyrroles in excellent yields, showcasing the versatility of azetidine derivatives in organic synthesis, particularly in generating complex heterocyclic compounds. The method's efficiency in producing pyrroles underscores the potential of azetidine derivatives in synthesizing biologically relevant structures (Pertschi et al., 2017).
Synthesis of Substituted Azetidinones
Research on the synthesis of substituted azetidinones, derived from the dimer of Apremilast and related to 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine, illustrates the compound's role in generating medicinally relevant heterocyclic motifs. These efforts demonstrate the azetidine scaffold's biological and pharmacological potency, emphasizing its significance in developing new therapeutic agents (Jagannadham et al., 2019).
Cleavage of Sulfonamides with Phenyldimethylsilyllithium
The study on the cleavage of sulfonamides, including azetidine-based sulfonamides, with phenyldimethylsilyllithium contributes to understanding the chemical reactivity of these compounds. It reveals how azetidine sulfonamides can be manipulated to generate secondary amines or undergo ring opening, which is valuable for synthesizing various organic compounds and understanding the chemical behavior of sulfonamides (Fleming et al., 1998).
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-24-16-7-9-17(10-8-16)26(22,23)18-13-19(14-18)25(20,21)12-11-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWSMRATUZNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine |
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